

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Glucurono-6,3-lactone acetonide*

Cat. No.: B2794563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a versatile and valuable compound in the field of organic synthesis and pharmaceutical development. Its rigid, chiral structure, combined with the presence of a reactive hydroxyl group, makes it an important building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and other biologically active compounds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of **D-Glucurono-6,3-lactone acetonide**, with a focus on its relevance to researchers and professionals in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **D-Glucurono-6,3-lactone acetonide** is essential for its effective use in research and synthesis. The following table summarizes the key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O ₆	[1]
Molecular Weight	216.19 g/mol	[1]
Melting Point	119-121 °C	[1]
Boiling Point	385.994 °C at 760 mmHg	[1]
Density	1.411 g/cm ³	[1]
Optical Rotation	+52.5° ± 2° (c=1, chloroform)	[2]
Solubility	Slightly soluble in chloroform and water.	[1]
Appearance	White crystalline powder	[2]
Storage Temperature	-20°C (Freezer)	[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **D-Glucurono-6,3-lactone acetonide**.

- ¹H NMR: Proton NMR data is available and can be used to confirm the structure of the molecule.[\[3\]](#)
- ¹³C NMR: Carbon-13 NMR data provides further confirmation of the carbon skeleton.[\[4\]](#)

Experimental Protocols: Synthesis of D-Glucurono-6,3-lactone Acetonide

The synthesis of **D-Glucurono-6,3-lactone acetonide** can be achieved from D-glucurono-6,3-lactone. The following protocol is a detailed methodology for its preparation.[\[5\]](#)

Materials:

- D-glucurono-6,3-lactone

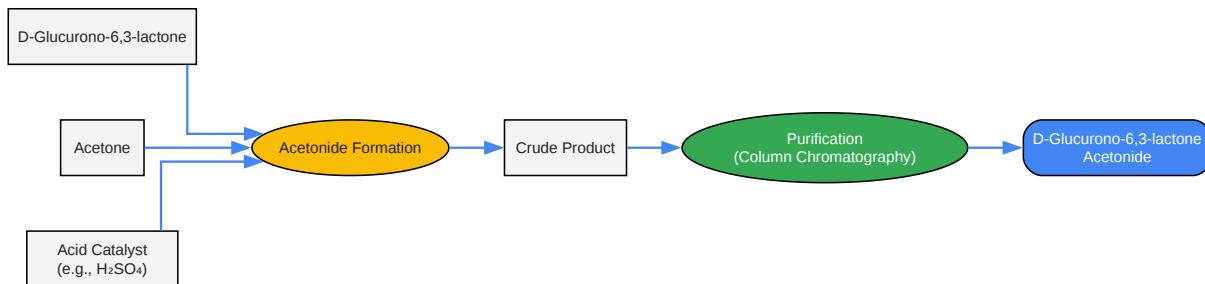
- Acetone
- Anhydrous Copper(II) Sulfate (CuSO_4) or another suitable dehydrating agent
- Sulfuric Acid (concentrated, as catalyst)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucurono-6,3-lactone in a sufficient volume of dry acetone.
- Addition of Dehydrating Agent and Catalyst: Add anhydrous copper(II) sulfate to the suspension. Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, filter the mixture to remove the solid copper sulfate. Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

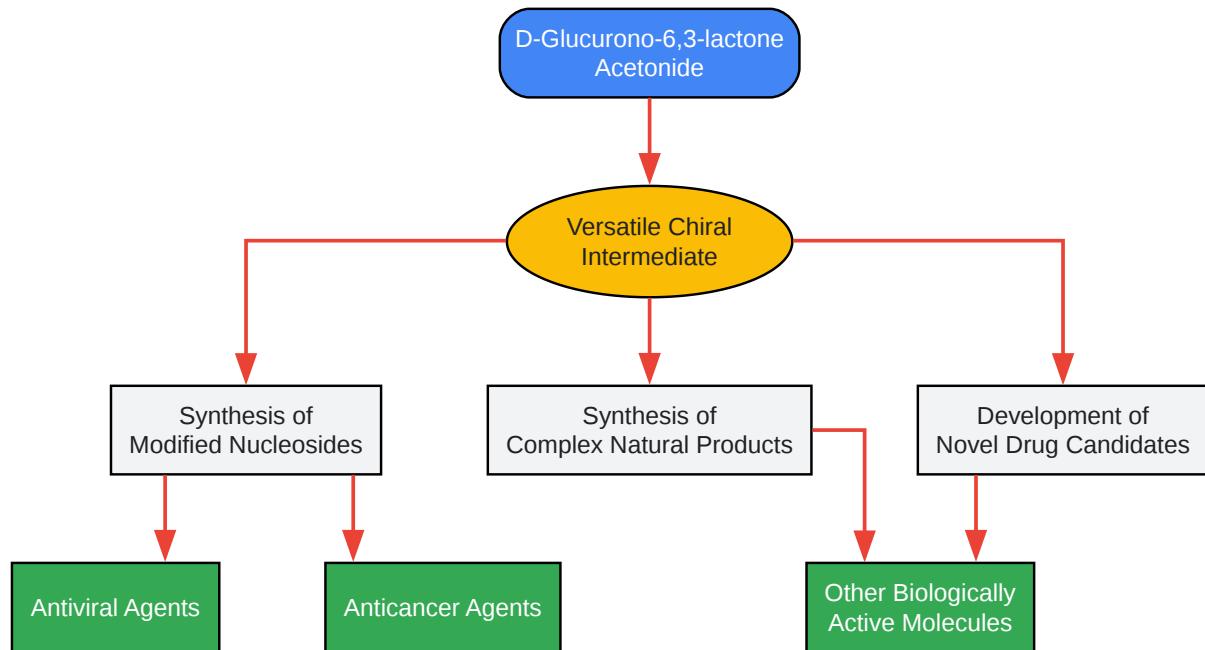
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield pure **D-Glucurono-6,3-lactone acetonide**.

Applications in Drug Development and Organic Synthesis


D-Glucurono-6,3-lactone acetonide serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.^[1] Its utility stems from its protected diol functionality, which allows for selective chemical transformations at other positions of the molecule.

Key Applications:

- Chiral Building Block: Its inherent chirality makes it an excellent starting material for the enantioselective synthesis of complex natural products and their analogues.
- Synthesis of Modified Nucleosides: The lactone ring can be opened and the sugar moiety can be modified to create nucleoside analogues with potential antiviral or anticancer activities.
- Drug Formulation: The parent compound, D-glucuronolactone, is known to be a component of connective tissues and is used in some energy drinks.^[6] While the acetonide is primarily a synthetic intermediate, its derivatives may be explored for their potential to enhance the solubility and stability of active pharmaceutical ingredients.^[7]
- Detoxification Pathways: D-glucuronolactone, the precursor to the acetonide, is involved in the body's detoxification processes. It conjugates with toxic substances, making them more water-soluble for excretion. This biological role of the parent compound provides a rationale for exploring the pharmacological activities of its derivatives.


Visualizing Workflows and Relationships

To better illustrate the role and synthesis of **D-Glucurono-6,3-lactone acetonide**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **D-Glucurono-6,3-lactone acetonide**.

[Click to download full resolution via product page](#)

Caption: Role in drug development as a key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 20513-98-8, D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]
- 2. D-Glucurono-6,3-lactone acetonide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. D-Glucurono-6,3-lactone acetonide(20513-98-8) 1H NMR spectrum [chemicalbook.com]
- 4. D-Glucurono-6,3-lactone acetonide(20513-98-8) 13C NMR [m.chemicalbook.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 7. Poetry Center, Tucson - Virtual Tour [poetry.arizona.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2794563#physical-properties-of-d-glucurono-6-3-lactone-acetonide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com